N-(sec-butyl)-2-propoxybenzamide
Description
N-(sec-butyl)-2-propoxybenzamide is a benzamide derivative characterized by a sec-butyl group attached to the nitrogen atom and a propoxy substituent at the ortho position of the benzamide aromatic ring. Its molecular formula is C₁₄H₂₁NO₂, with a molecular weight of 235.32 g/mol (calculated from and ). The compound’s structure imparts unique physicochemical properties, such as moderate polarity due to the amide and ether functional groups, which influence solubility and reactivity.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.327 |
IUPAC Name |
N-butan-2-yl-2-propoxybenzamide |
InChI |
InChI=1S/C14H21NO2/c1-4-10-17-13-9-7-6-8-12(13)14(16)15-11(3)5-2/h6-9,11H,4-5,10H2,1-3H3,(H,15,16) |
InChI Key |
KYRKLTVWMLYOQV-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC(C)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares N-(sec-butyl)-2-propoxybenzamide with structurally related benzamides:
Key Observations :
- Electron-Withdrawing vs.
- Stereochemical Purity : (S)-N-(sec-butyl)benzamide, synthesized from enantiomerically pure sec-butylamine, demonstrates the importance of stereochemistry in biological activity, as evidenced by its 97% enantiomeric excess .
- Hazard Profile: N-(4-Aminophenyl)-2-propoxybenzamide is classified as an irritant (Xi), suggesting that amino substituents may increase reactivity or toxicity compared to alkyl-substituted benzamides .
Research Implications
- Drug Design : The propoxy group’s electron-donating nature could enhance binding to hydrophobic pockets in target proteins, while sec-butyl groups may improve metabolic stability compared to smaller alkyl chains.
- Agrochemical Potential: Brominated analogs (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) have demonstrated utility in pesticide research, suggesting this compound could be explored for similar applications .
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